

Navigating Aminoglycoside Resistance: A Comparative Guide to Amikacin Cross-Resistance

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Compound of Interest

Compound Name: Amiquinsin

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The rise of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of critical antimicrobial agents. This guide provides a detailed comparison of amikacin's performance against other aminoglycosides, supported by experimental data and methodologies. We delve into the mechanisms of resistance, offering insights for the development of novel therapeutics to combat this growing threat.

Executive Summary

Amikacin, a semisynthetic aminoglycoside, has long been a valuable tool in treating serious Gram-negative bacterial infections. Its structure, featuring an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain, provides a degree of protection against many aminoglycoside-modifying enzymes (AMEs) that inactivate other members of this class, such as gentamicin and tobramycin.^{[1][2]} However, the emergence and spread of specific AMEs, particularly aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), have led to increasing amikacin resistance.^{[1][2]} This guide will explore the nuances of cross-resistance, highlighting situations where amikacin may still be effective against isolates resistant to other aminoglycosides and vice versa.

Comparative Susceptibility: Amikacin vs. Other Aminoglycosides

The in vitro activity of amikacin compared to other aminoglycosides varies depending on the bacterial species and the underlying resistance mechanisms. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of their efficacy.

Table 1: Comparative MIC50 and MIC90 Values ($\mu\text{g/mL}$) of Aminoglycosides Against Multidrug-Resistant Gram-Negative Bacilli

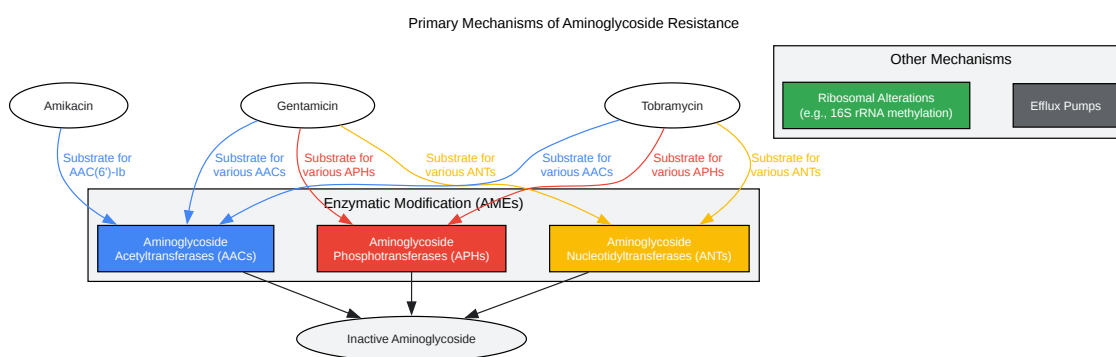
Organism/Resistance Profile	Antibiotic	MIC50	MIC90	Reference
Overall (303 isolates)	Plazomicin	1	>128	[3]
Amikacin	8	64		
Gentamicin	32	>128		
Tobramycin	64	>128		
blaNDM-positive (42 isolates)	Plazomicin	>128	>128	
Amikacin	>128	>128		
Gentamicin	>128	>128		
Tobramycin	>128	>128		
blaKPC-positive (117 isolates)	Plazomicin	0.5	2	
Amikacin	32	64		
Gentamicin	4	>128		
Tobramycin	64	>128		
blaOXA-48-like-positive (20 isolates)	Plazomicin	2	>128	
Amikacin	128	>128		
Gentamicin	128	>128		
Tobramycin	128	>128		

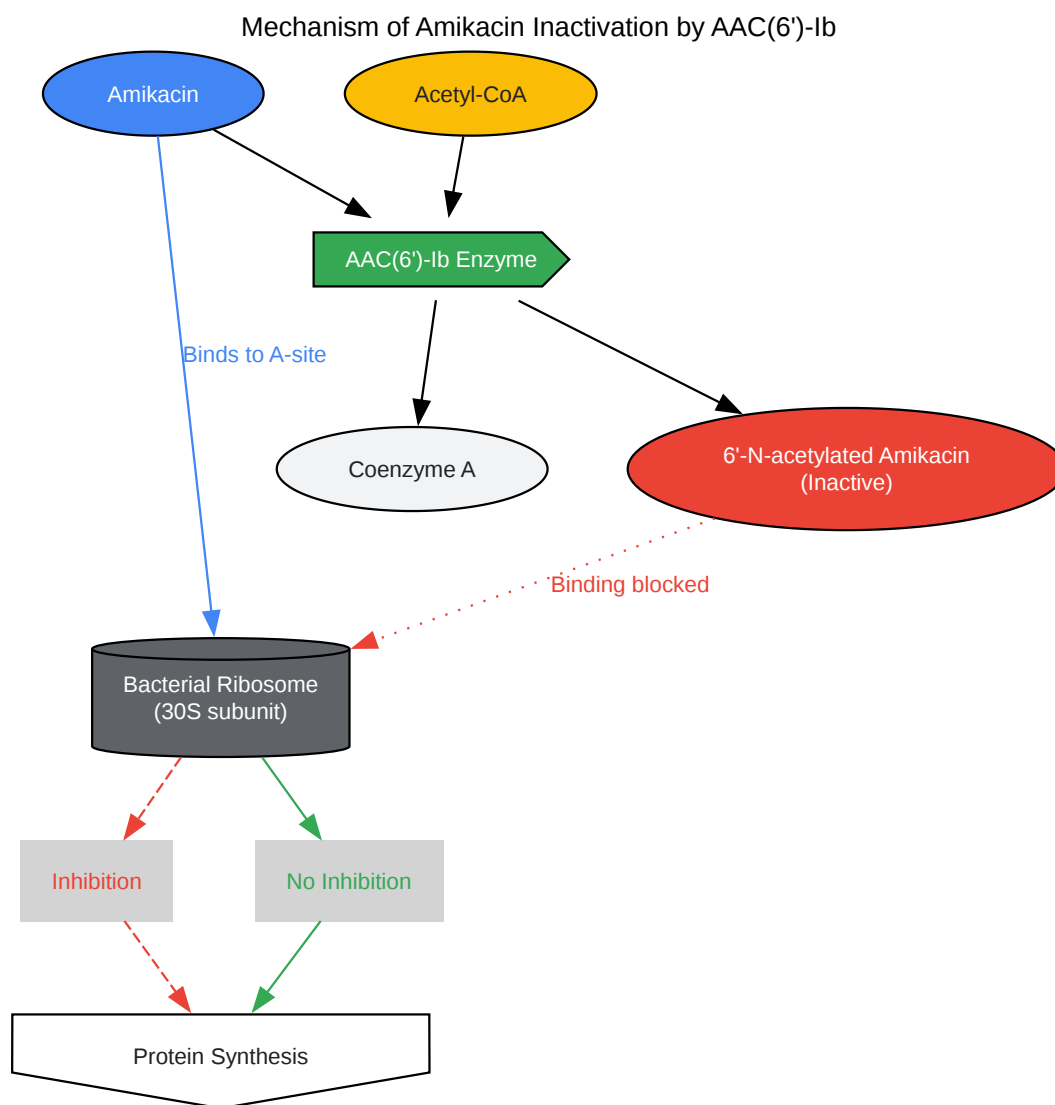
Table 2: Susceptibility Percentages of Multidrug-Resistant Gram-Negative Bacilli to Aminoglycosides

Organism/Resistance Profile	Antibiotic	% Susceptible (CLSI)	% Susceptible (EUCAST)	Reference
Overall (303 isolates)	Plazomicin	80.2%	-	
Amikacin	59.1%	46.5%		
Gentamicin	41.6%	32.7%		
Tobramycin	16.5%	13.5%		
blaNDM-positive (42 isolates)	Plazomicin	35.7%	-	
Amikacin	38.1%	35.7%		
Gentamicin	14.3%	14.3%		
Tobramycin	9.5%	9.5%		
blaKPC-positive (117 isolates)	Plazomicin	94.9%	-	
Amikacin	43.6%	25.6%		
Gentamicin	56.4%	44.4%		
Tobramycin	5.1%	4.3%		

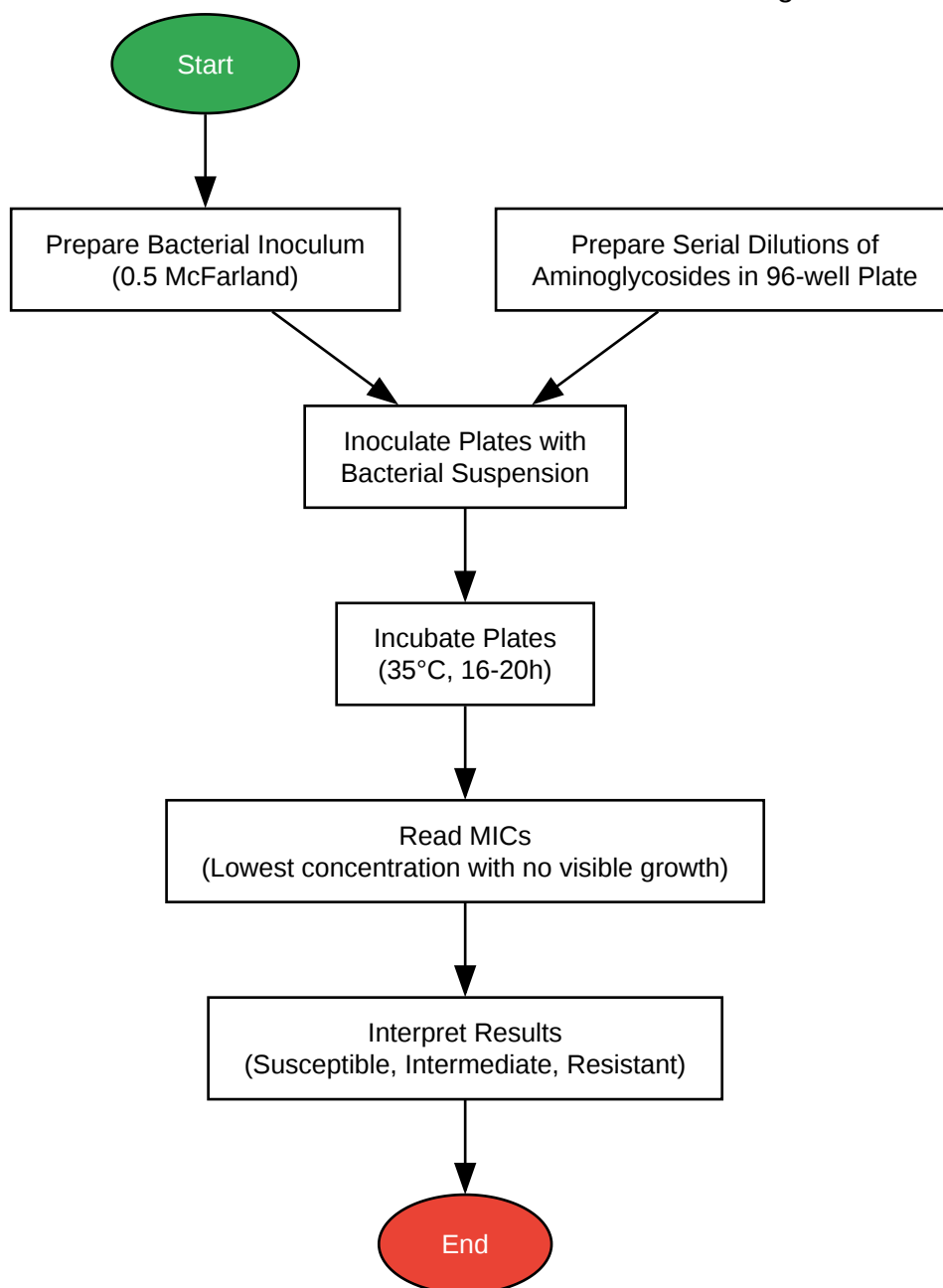
Mechanisms of Cross-Resistance

The primary driver of cross-resistance between amikacin and other aminoglycosides is the production of Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, often encoded on mobile genetic elements, inactivate the antibiotics through acetylation, phosphorylation, or nucleotidylation.





Workflow for Broth Microdilution MIC Testing

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- 2. Dynamics and quantitative contribution of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] to amikacin resistance - PMC [pmc.ncbi.nlm.nih.gov]
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